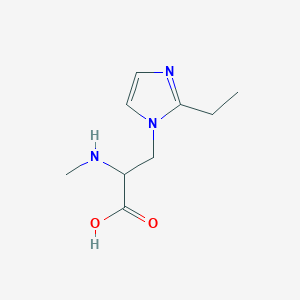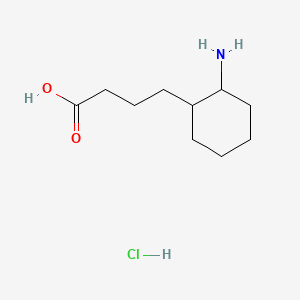
4-(2-Aminocyclohexyl)butanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminocyclohexyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is known for its unique structure, which includes a cyclohexyl ring and an amino group, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminocyclohexyl)butanoic acid hydrochloride typically involves the reaction of cyclohexanone with a suitable amine, followed by a series of steps to introduce the butanoic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 4-(2-Aminocyclohexyl)butanoic acid hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and application .
化学反応の分析
Types of Reactions
4-(2-Aminocyclohexyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(2-Aminocyclohexyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Aminocyclohexyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, leading to changes in cellular activity and function. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(2-Aminocyclohexyl)butanoic acid hydrochloride include:
- 4-(2-Aminocyclohexyl)butanoic acid
- 4-(2-Aminocyclohexyl)butanoic acid methyl ester
- 4-(2-Aminocyclohexyl)butanoic acid ethyl ester
Uniqueness
What sets 4-(2-Aminocyclohexyl)butanoic acid hydrochloride apart from these similar compounds is its hydrochloride salt form, which can enhance its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are crucial.
特性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
4-(2-aminocyclohexyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h8-9H,1-7,11H2,(H,12,13);1H |
InChIキー |
MAKSOZANKXPXNZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)CCCC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



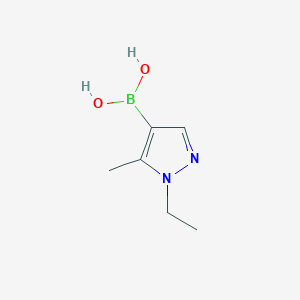
![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)

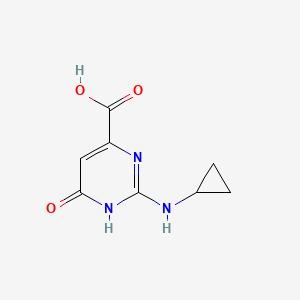
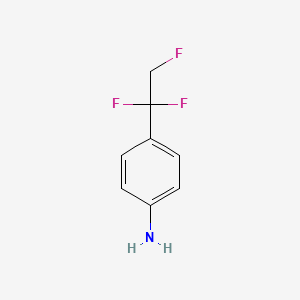
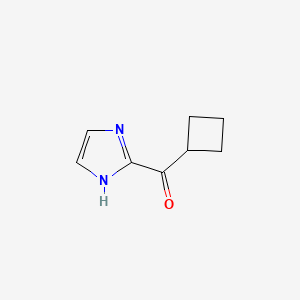


![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)


